molecular formula C7H3BrFNS B1273313 4-Bromo-2-fluorophenylisothiocyanate CAS No. 81171-71-3

4-Bromo-2-fluorophenylisothiocyanate

Cat. No. B1273313
CAS RN: 81171-71-3
M. Wt: 232.07 g/mol
InChI Key: PWOPDCSAVIMSPX-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorophenylisothiocyanate (CAS Number: 81171-71-3) is a chemical compound with the linear formula BrC6H3(F)NCS . It has a molecular weight of approximately 232.07 g/mol . This compound belongs to the class of isothiocyanates , which are known for their diverse applications in organic synthesis and chemical research.


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 37-42°C .

Scientific Research Applications

Chemical Synthesis

4-Bromo-2-fluorophenylisothiocyanate can be used in the synthesis of various chemical compounds. Its unique structure allows it to react with a variety of other chemicals, making it a valuable tool in the creation of new substances .

Protein Labeling

Isothiocyanates like 4-Bromo-2-fluorophenylisothiocyanate can react with amino groups present in proteins. This property allows for their potential use in protein labeling. This can be particularly useful in biological research, where understanding the structure and function of proteins is crucial.

Studying Protein-Protein Interactions

In addition to protein labeling, the reactivity of 4-Bromo-2-fluorophenylisothiocyanate with proteins can also be used to study protein-protein interactions. By labeling different proteins with this compound, researchers can track how these proteins interact with each other within a cell.

Material Science

In material science, 4-Bromo-2-fluorophenylisothiocyanate can be used in the development of new materials. Its unique properties can contribute to the creation of materials with specific characteristics .

Chromatography

4-Bromo-2-fluorophenylisothiocyanate may also have applications in chromatography, a method used to separate mixtures. The compound’s unique properties could potentially be used to improve the efficiency and accuracy of this process .

Analytical Chemistry

In analytical chemistry, 4-Bromo-2-fluorophenylisothiocyanate can be used as a reagent to detect or measure certain substances. Its reactivity with specific types of molecules can make it a useful tool in this field .

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluorophenylisothiocyanate . Factors such as pH, temperature, and the presence of other molecules can affect the reactivity of the isothiocyanate group and thus the compound’s biological activity.

properties

IUPAC Name

4-bromo-2-fluoro-1-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOPDCSAVIMSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373686
Record name 4-Bromo-2-fluorophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorophenylisothiocyanate

CAS RN

81171-71-3
Record name 4-Bromo-2-fluorophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81171-71-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thiophosgene (22 mL, 289 mmol) was added to a suspension of sodium carbonate (61.0 g, 579 mmol) and 4-bromo-2-fluoroaniline (50.0 g, 263 mmol) in CHCl3 (1 L). The reaction mixture was stirred overnight at RT, the inorganic salts were filtered off, and the filtrate was concentrated to give 4-bromo-2-fluoro-1-isothio-cyanatobenzene as a tan solid which was converted to 2-(4-(1,3-dioxan-2-yl)-2-fluorophenyl)-6-bromobenzo[d]thiazole as described in Reference A above.
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

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